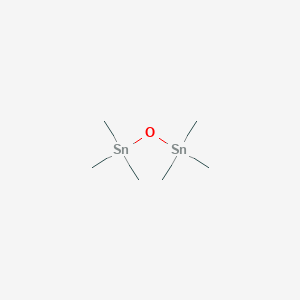
Hexamethyldistannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethyldistannoxane is a useful research compound. Its molecular formula is C6H18OSn2 and its molecular weight is 343.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
HMD serves as an effective reagent in the synthesis of complex organic molecules. It is utilized in reactions that involve the formation of carbon-silicon bonds, which are crucial for developing silicon-based materials and pharmaceuticals.
Catalysis
HMD has been explored as a catalyst in several chemical reactions, including polymerization processes and oxidation reactions.
Materials Science
In materials science, HMD is utilized for modifying surfaces and creating advanced materials with specific properties.
- Surface Modification : HMD can be used to modify the surfaces of polymers to enhance adhesion and compatibility with other materials.
- Silicone Production : It plays a role in producing silicone-based materials that exhibit unique thermal and mechanical properties, making them suitable for various industrial applications.
Case Study 1: Synthesis of Organosilicon Compounds
In a study published in The Journal of Organic Chemistry, researchers demonstrated the use of HMD for synthesizing organosilicon compounds via nucleophilic substitution reactions. The study highlighted the efficiency of HMD in generating high yields of desired products under mild conditions, showcasing its utility in organic synthesis .
Case Study 2: Catalytic Applications
Another significant application was reported in ACS Publications, where HMD was employed as a catalyst for the selective oxidation of alcohols. The study revealed that HMD provided high selectivity and yield, indicating its potential as an environmentally friendly catalyst compared to traditional methods .
Propriétés
Numéro CAS |
1692-18-8 |
|---|---|
Formule moléculaire |
C6H18OSn2 |
Poids moléculaire |
343.6 g/mol |
Nom IUPAC |
trimethyl(trimethylstannyloxy)stannane |
InChI |
InChI=1S/6CH3.O.2Sn/h6*1H3;;; |
Clé InChI |
YPUBDZDOJVNIDZ-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)O[Sn](C)(C)C |
SMILES canonique |
C[Sn](C)(C)O[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















